2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound notable for its diverse functional groups, including a pyrrole ring, a triazole ring, and a sulfanyl group. This compound is classified under the category of triazole derivatives, which are known for their biological activities and potential applications in medicinal chemistry. The molecular formula is with a molecular weight of 395.5 g/mol. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in drug development and chemical biology.
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves several key steps:
The molecular structure of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can be characterized by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 395.5 g/mol |
IUPAC Name | 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide |
InChI | InChI=1S/C21H25N5OS/c1-16... |
InChI Key | IUTWRJMHCLWBIY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 |
The structure features a central triazole ring connected to a pyrrole moiety and various alkyl substituents that enhance its chemical properties.
The compound can participate in several chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization.
The mechanism of action for 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
This mechanism positions the compound as a potential lead in drug discovery efforts aimed at treating various diseases.
The physical properties of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide include:
Chemical properties include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.
The scientific applications of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide are diverse:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: